molecular formula C10H17N3O2S B2838373 tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate CAS No. 2445750-06-9

tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate

Cat. No.: B2838373
CAS No.: 2445750-06-9
M. Wt: 243.33
InChI Key: MIXJDGAORYUTQU-ZCFIWIBFSA-N
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Description

tert-Butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate is a chiral carbamate derivative featuring a 2-amino-1,3-thiazole core substituted at the 4-position with an ethyl group. The tert-butyl carbamate moiety acts as a protective group for the amine, enhancing stability during synthetic processes. This compound is primarily used as a building block in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules targeting bacterial or enzymatic pathways .

Properties

IUPAC Name

tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-6(7-5-16-8(11)13-7)12-9(14)15-10(2,3)4/h5-6H,1-4H3,(H2,11,13)(H,12,14)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXJDGAORYUTQU-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=N1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CSC(=N1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Core

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key References
tert-Butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate Methyl C₉H₁₅N₃O₂S 243.33 g/mol 5777-63-9
Target compound : tert-Butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate Ethyl (chiral center) C₁₀H₁₇N₃O₂S* ~259.34 g/mol* Not explicitly listed Inferred from
tert-Butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate Propyl (chiral center) C₁₁H₁₉N₃O₂S 273.37 g/mol Not provided
tert-Butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate Branched dimethylpropyl C₁₃H₂₁N₃O₂S 301.40 g/mol 2445750-41-2

Note: The target compound’s molecular formula and weight are inferred based on structural similarity to analogs.

Functional Group Variations

  • Electron-Withdrawing Groups :
    • tert-Butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate (CAS 1956437-61-8) introduces a trifluoromethyl-oxadiazole group, enhancing lipophilicity and metabolic stability .
  • Heterocyclic Modifications: Compounds like N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N′-[(S)-1-(1-naphthalenyl)ethyl]thiourea (CAS 49215-37) replace the thiazole with a thiourea group, altering hydrogen-bonding capacity .

Physicochemical and Reactivity Profiles

  • Solubility :
    • Methyl and ethyl substituents (e.g., ) improve aqueous solubility compared to branched or aromatic analogs (e.g., ).
    • The trifluoromethyl group in increases hydrophobicity, favoring membrane permeability.
  • Reactivity: The 2-amino group on the thiazole enables electrophilic substitution or coupling reactions, critical in drug conjugation .

Biological Activity

Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate (CAS Number: 2445750-06-9) is a synthetic compound characterized by a unique structure that incorporates a thiazole ring and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate is C10H17N3O2SC_{10}H_{17}N_{3}O_{2}S, with a molecular weight of 243.33 g/mol. The compound features a tert-butyl group, which enhances its lipophilicity, potentially improving its bioavailability.

PropertyValue
Molecular Formula C₁₀H₁₇N₃O₂S
Molecular Weight 243.33 g/mol
CAS Number 2445750-06-9

The biological activity of tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiazole moiety is known for participating in π-π interactions and hydrogen bonding, which can modulate the activity of these targets.

Interaction Studies

Studies have shown that this compound can bind to specific enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of their activity. For example, research indicates that compounds with thiazole rings often exhibit significant antibacterial properties due to their interaction with bacterial enzymes.

Antimicrobial Activity

Research has demonstrated that tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent for treating infections.

Anticancer Properties

The compound's structural characteristics also suggest possible anticancer activity. Thiazole derivatives are known to exhibit cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies indicate that tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate may share these properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations.
    • The Minimum Inhibitory Concentration (MIC) values were determined for various strains, showcasing the compound's potential as an antibiotic.
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays were performed using cancer cell lines. The results demonstrated that the compound induced apoptosis in a dose-dependent manner.
    • Flow cytometry analysis confirmed cell cycle arrest at the G0/G1 phase, indicating its mechanism of action in inhibiting cancer cell proliferation.
  • Structure-Activity Relationship (SAR) :
    • Comparative studies with structurally similar compounds highlighted the unique efficacy of tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate in targeting specific biological pathways.
    • SAR analysis revealed that modifications to the thiazole ring significantly influenced biological activity.

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